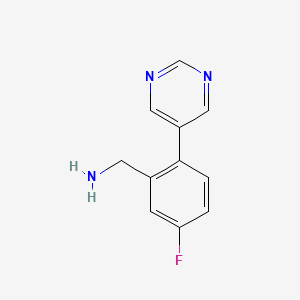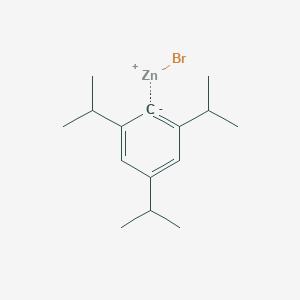
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperazine moiety, and a benzyl group. The presence of the Boc (tert-butoxycarbonyl) protecting group further adds to its stability and reactivity in synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of the piperazine and benzyl groups. The Boc protecting group is then added to enhance the stability of the compound during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Uniqueness
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylic acid is unique due to its specific structural features, including the combination of the pyrrolidine ring, piperazine moiety, and benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H31N3O4 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(2S,4S)-4-(4-benzylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-15-17(13-18(24)19(25)26)23-11-9-22(10-12-23)14-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,25,26)/t17-,18-/m0/s1 |
Clé InChI |
JTBYGZWXHCIGCM-ROUUACIJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


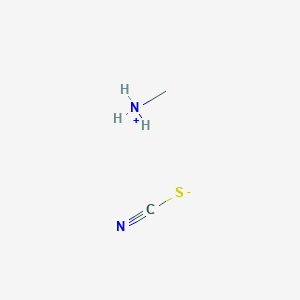
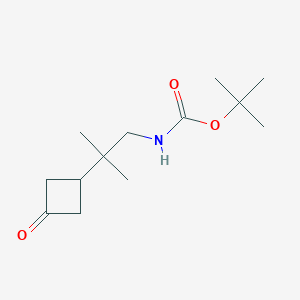
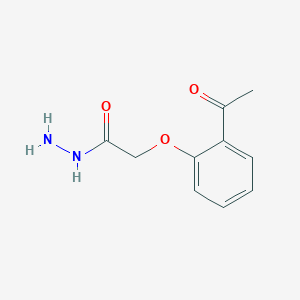
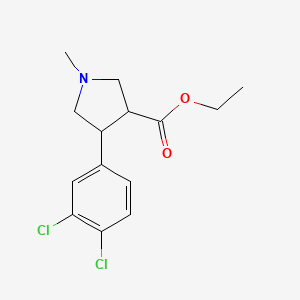
![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)
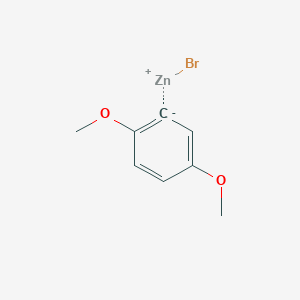
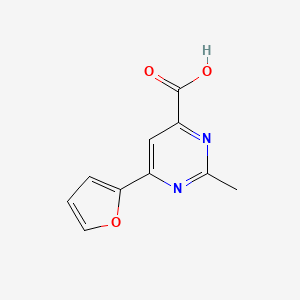
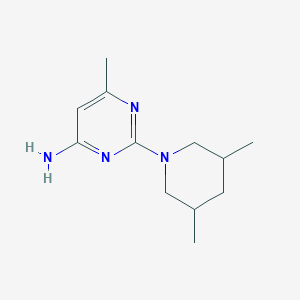
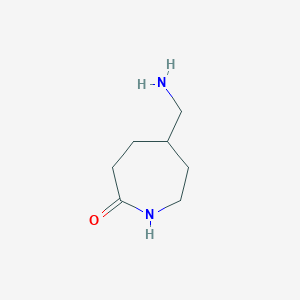
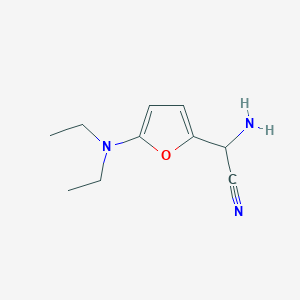
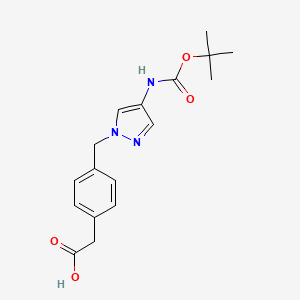
![4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14880908.png)
